2-Bromoquinazoline

Description

Properties

IUPAC Name |

2-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQSBSGAHYOIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316275-31-6 | |

| Record name | 2-bromoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromoquinazoline: A Comprehensive Technical Guide for Chemical Researchers

An In-depth Exploration of the Structure, Properties, Synthesis, and Applications of a Key Heterocyclic Building Block.

Introduction: The Significance of 2-Bromoquinazoline in Modern Chemistry

This compound is a halogenated heterocyclic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a bromine atom at the C2 position of the quinazoline core, imparts unique reactivity, making it a versatile intermediate for the synthesis of a wide array of more complex molecules. The quinazoline scaffold itself is a prominent feature in numerous biologically active compounds, and the presence of the bromo-substituent provides a convenient handle for introducing diverse functionalities through various cross-coupling reactions. This guide offers a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and applications, providing researchers and drug development professionals with a thorough understanding of this important chemical entity.

Chemical Structure and Identification

The foundational aspect of understanding this compound lies in its molecular structure and key identifiers.

Chemical Structure

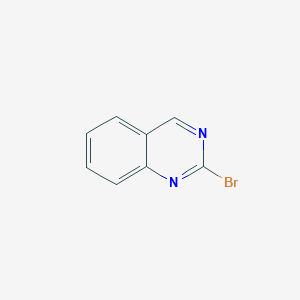

This compound consists of a benzene ring fused to a pyrimidine ring, with a bromine atom attached to the second position of the quinazoline ring system.

2D Structure of this compound

A 2D representation of the this compound molecule, highlighting the fused benzene and pyrimidine rings with the bromine substituent at the C2 position.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 1316275-31-6[2][3] |

| Molecular Formula | C₈H₅BrN₂[2][3] |

| Canonical SMILES | C1=CC=C2C(=C1)C=NC(=N2)Br[2] |

| InChI Key | ZHQSBSGAHYOIQE-UHFFFAOYSA-N[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Weight | 209.04 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 44-48 °C | |

| Boiling Point | 115 °C at 0.3 mmHg | [4][5] |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; less soluble in water. | [1] |

| Storage | Store in a dry, sealed container at 2-8°C. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of a quinazoline precursor. For instance, the use of a copper(II) bromide catalyst in DMF can facilitate the C2-H activation and subsequent bromination.[1] Another reported method involves the reaction of 2-chloroquinazoline with a brominating agent.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoquinazoline

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have garnered significant attention for their wide spectrum of biological activities, most notably as kinase inhibitors in oncology.[1][2] Within this important class of heterocyclic compounds, 2-Bromoquinazoline serves as a pivotal synthetic intermediate. The bromine atom at the C2 position provides a versatile handle for a variety of chemical transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.[1][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for its application in synthesis and as a building block for novel therapeutic agents. This document synthesizes available data with established analytical principles to offer field-proven insights into the characterization and handling of this compound.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂ | PubChem[4] |

| Molecular Weight | 209.05 g/mol | Biosynth[5] |

| CAS Number | 1316275-31-6 | PubChem[4] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| XLogP3 (Computed) | 2.7 | PubChem[4] |

| Topological Polar Surface Area | 25.8 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

Solubility Profile:

While quantitative solubility data for this compound is not extensively reported, the solubility of structurally similar compounds, such as 2-Bromo-4,5-dimethylquinazoline, has been described as soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), with lower solubility in water.[2] This is consistent with the computed XLogP3 value of 2.7, which suggests a greater affinity for lipophilic environments over aqueous media.

pKa (Predicted):

The pKa of quinazoline derivatives can be influenced by the nature and position of substituents. While an experimental pKa for this compound is not available, computational studies on related quinazolines can provide an estimate.[6] The two nitrogen atoms in the quinazoline ring are basic, with the N1 position typically being the more basic site. The electron-withdrawing nature of the bromine atom at the C2 position is expected to decrease the basicity of the quinazoline ring system compared to the unsubstituted parent compound.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic molecules. Below are the expected spectroscopic characteristics of this compound based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton. The protons on the benzo portion of the quinazoline ring will likely appear as a complex multiplet system due to spin-spin coupling.[7][8][9]

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C2) is expected to have a chemical shift in the range of 150-160 ppm. The other carbons of the quinazoline ring will resonate in the aromatic region (120-150 ppm).[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the quinazoline ring system. Key expected peaks include:

-

C=N stretching: Around 1620-1580 cm⁻¹

-

C=C aromatic stretching: Multiple bands in the 1600-1450 cm⁻¹ region

-

C-H aromatic stretching: Above 3000 cm⁻¹

-

C-Br stretching: Typically in the 700-500 cm⁻¹ region[13][14][15][16]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[17][18][19][20]

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z 208 and 210 (corresponding to C₈H₅⁷⁹BrN₂⁺ and C₈H₅⁸¹BrN₂⁺)

-

Loss of Br: A fragment at m/z 129, corresponding to the quinazoline radical cation.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the quinazoline chromophore. Quinazoline itself exhibits absorption maxima in the UV region.[21] The presence of the bromine substituent may cause a slight shift in the absorption maxima (λmax).[22][23][24][25]

Crystal Structure

While the specific crystal structure of this compound has not been reported, studies on similar brominated quinazolinone derivatives indicate that the quinazoline ring system is generally planar.[26][27][28] This planarity can be important for the molecule's ability to intercalate with biological macromolecules.

Reactivity and Stability

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the electron-deficient C2 position. This makes it susceptible to nucleophilic aromatic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. Furthermore, the C-Br bond can participate in various transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of C-C, C-N, and C-O bonds.

For storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Relevance in Drug Discovery and Development

Quinazoline derivatives are a well-established class of compounds in drug discovery, with several approved drugs targeting protein kinases.[1][2] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors an important class of anticancer drugs.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation and survival.[1][3][29] Overexpression or mutation of EGFR is common in many cancers. Quinazoline-based inhibitors can competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of quinazolines.

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[7][11][22] Tumors require a blood supply to grow and metastasize, making VEGFR a critical target in cancer therapy. Similar to EGFR inhibitors, quinazoline-based compounds can inhibit VEGFR kinase activity, thereby blocking angiogenesis and starving the tumor of essential nutrients.

Caption: VEGFR signaling pathway and the anti-angiogenic effect of quinazolines.

Experimental Protocols

The following section provides detailed, self-validating methodologies for the determination of key physicochemical properties of this compound.

Caption: General workflow for physicochemical characterization.

Melting Point Determination[6][17][24][25][31]

-

Sample Preparation: A small amount of crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination (Shake-Flask Method)[14][20][27][28][32]

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

-

Quantification: A known volume of the supernatant is carefully removed, filtered, and diluted. The concentration of this compound in the saturated solution is then determined by a suitable analytical method, such as HPLC with a pre-established calibration curve.

NMR Spectrum Acquisition[5][8][12][15][30][33][34][35]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

FTIR Spectrum Acquisition (ATR Method)[15][16][19][22][29][34][36]

-

Background Collection: A background spectrum of the clean, empty ATR crystal is collected.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: The sample spectrum is acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

UV-Vis Spectrum Acquisition[13][16][18][22][23][24][25][26][33][37]

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Blank Measurement: A cuvette containing the pure solvent is placed in the spectrophotometer, and a baseline correction is performed.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Safety and Handling

Based on GHS classifications for this compound, the compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C8H5BrN2 | CID 54547630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1316275-31-6 | RCC27531 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azooptics.com [azooptics.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Quinazoline [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. utsc.utoronto.ca [utsc.utoronto.ca]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. rsc.org [rsc.org]

The Emergent Role of 2-Bromoquinazoline in Oncology: A Mechanistic Whitepaper

Foreword: The Quinazoline Scaffold - A Privileged Structure in Cancer Therapeutics

The quinazoline core, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural resemblance to the purine base adenine allows it to competitively bind to the ATP-binding sites of numerous enzymes, particularly protein kinases. This has rendered the quinazoline scaffold a "privileged structure" in the design of targeted cancer therapies. Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, feature a quinazoline core, underscoring its clinical significance in oncology.[3][4][5] This guide delves into the putative mechanism of action of a specific, yet under-investigated derivative, 2-Bromoquinazoline, in cancer cells, drawing upon the wealth of knowledge from its closely related analogs. While direct studies on this compound are limited, this paper will provide a scientifically grounded exploration of its potential as an anticancer agent.

The Central Hypothesis: this compound as a Multi-Kinase Inhibitor

Based on the extensive literature on quinazoline derivatives, the primary mechanism of action of this compound in cancer cells is hypothesized to be the inhibition of protein kinases.[6] Protein kinases are crucial components of signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.[5] Their dysregulation is a hallmark of cancer.[4] The quinazoline moiety can function as a scaffold that, with appropriate substitutions, can be tailored to inhibit specific kinases with high affinity and selectivity.[7]

The bromine atom at the 2-position is expected to modulate the electronic properties and binding affinity of the molecule within the kinase active site. Halogen bonding is an increasingly recognized interaction in drug design, and the bromine atom could form favorable interactions with amino acid residues in the ATP-binding pocket, potentially enhancing inhibitory potency.

Key Signaling Pathways Targeted by Quinazoline Derivatives

The anticancer effects of quinazoline-based inhibitors are primarily attributed to their modulation of key signaling pathways that are often hyperactivated in cancer.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[8][9] Upon binding to its ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a downstream signaling cascade.[10] The most notable of these are the Ras/Raf/MEK/ERK and the PI3K/AKT/mTOR pathways.[4][5]

-

Ras/Raf/MEK/ERK Pathway: This pathway is central to transmitting proliferative signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell cycle progression.

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, growth, and metabolism. Its activation inhibits apoptosis and promotes protein synthesis and cell growth.[4]

Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to compete with ATP for binding to the intracellular kinase domain of EGFR, thereby blocking its activation and abrogating downstream signaling.[10][11][12] It is highly probable that this compound would exert its anticancer effects through a similar mechanism.

Figure 1: Putative inhibition of the EGFR signaling pathway by this compound.

The VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[13] Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process.[5] Several quinazoline derivatives have been developed as VEGFR inhibitors, thereby functioning as anti-angiogenic agents.[6] By inhibiting VEGFR, these compounds can starve tumors of their blood supply, leading to growth arrest and cell death.

Cellular Effects of this compound

The inhibition of critical signaling pathways by this compound is expected to manifest in several observable cellular effects.

Inhibition of Cell Proliferation

A primary consequence of blocking pro-growth signaling pathways is the inhibition of cancer cell proliferation. This is a fundamental anticancer effect and is often the first to be evaluated.

Induction of Apoptosis

By suppressing survival signals, particularly from the PI3K/AKT pathway, this compound is likely to induce programmed cell death, or apoptosis. This can be observed through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[14][15]

Cell Cycle Arrest

Disruption of the cell cycle is another common mechanism of anticancer drugs. Quinazoline derivatives have been shown to cause cell cycle arrest, often at the G1/S or G2/M checkpoints, preventing cancer cells from replicating their DNA and dividing.[14][15][16]

Experimental Validation of the Mechanism of Action

A series of well-established experimental protocols can be employed to investigate and validate the hypothesized mechanism of action of this compound.

Figure 2: A representative experimental workflow for elucidating the anticancer mechanism of this compound.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[17]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]

Kinase Inhibition Assays

To directly assess the inhibitory effect of this compound on specific kinases, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by a purified kinase in the presence and absence of the inhibitor.

Western Blot Analysis

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of proteins within key signaling pathways.

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total EGFR, phosphorylated EGFR, total AKT, phosphorylated AKT, cleaved PARP, etc.).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Data Summary

While specific IC50 values for this compound are not available, the following table presents a summary of the cytotoxic activities of some related bromoquinazoline derivatives against various cancer cell lines, as reported in the literature.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-bromoquinazolin-4(3H)-one derivative IIIc | MCF-7 (Breast) | 0.236 | [18] |

| 6-bromoquinazolin-4(3H)-one derivative Vb | MCF-7 (Breast) | 0.316 | [18] |

| 6-bromoquinazolin-4(3H)-one derivative IIIa | MCF-7 (Breast) | 0.359 | [18] |

| Dibromo-2-arylquinazolinone 1f | MCF-7 (Breast) | 101.37 | [1] |

| Dibromo-2-arylquinazolinone 1g | MCF-7 (Breast) | 124.5 | [1] |

| 2-thioxoquinazolin-4-one derivative 21 | HeLa (Cervical) | 1.85 | [17] |

| 2-thioxoquinazolin-4-one derivative 22 | HeLa (Cervical) | 2.81 | [17] |

| 2-thioxoquinazolin-4-one derivative 23 | HeLa (Cervical) | 2.13 | [17] |

Conclusion and Future Directions

The quinazoline scaffold is a cornerstone in the development of targeted anticancer therapies. Based on the extensive evidence from its analogs, this compound holds considerable promise as a multi-kinase inhibitor, likely targeting key signaling pathways such as the EGFR and VEGFR pathways. This would lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.

The experimental framework outlined in this guide provides a clear roadmap for the comprehensive evaluation of this compound's anticancer properties and the elucidation of its precise mechanism of action. Future research should focus on synthesizing and testing this compound against a panel of cancer cell lines, followed by in-depth mechanistic studies and in vivo validation. Such investigations will be crucial in determining the therapeutic potential of this compound as a novel anticancer agent.

References

- 1. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpmr.com [wjpmr.com]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. 2-Aminoquinazoline inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of the 2-Bromoquinazoline Scaffold

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The 2-bromoquinazoline scaffold, in particular, serves as a highly versatile intermediate, enabling extensive molecular diversification through contemporary cross-coupling methodologies. The bromine atom at the C2 position acts as an exceptionally effective synthetic handle for the introduction of a wide array of functional groups, facilitating the exploration of chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the principal synthetic pathways to the this compound core, designed for researchers, chemists, and professionals in drug development. We will explore three primary strategies: the direct bromination of quinazolin-2(1H)-one precursors, the classic Sandmeyer reaction from 2-aminoquinazoline, and the strategic halogen exchange from 2-chloroquinazoline. Each section delves into the underlying chemical principles, provides field-proven experimental protocols, and discusses the strategic advantages and limitations of the approach, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Strategic Value of this compound

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in pharmaceutical sciences. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A notable example is Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, which features a quinazoline core.[3]

The strategic importance of the this compound scaffold lies in its capacity for synthetic elaboration. The carbon-bromine bond at the C2 position is readily activated by transition metal catalysts, making it an ideal substrate for a variety of powerful cross-coupling reactions. These include, but are not limited to:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters.[4]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

This synthetic versatility allows for the systematic modification of the quinazoline core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties essential for drug development.[5] This guide focuses on the reliable and efficient construction of this pivotal building block.

Core Synthetic Pathways to this compound

The synthesis of this compound can be approached from several distinct precursors. The choice of pathway often depends on the availability of starting materials, scalability requirements, and tolerance to specific reaction conditions. We will now examine the three most robust and widely applicable methods.

Pathway 1: Bromination of Quinazolin-2(1H)-one

This is arguably the most direct approach, converting a readily accessible quinazolin-2(1H)-one precursor into the target this compound. The core of this transformation is the conversion of the C2-carbonyl (an amide lactam) into a bromo-substituted imine.

Causality and Mechanistic Insight: The oxygen of the carbonyl group in quinazolin-2(1H)-one is first activated by a phosphorus-based reagent, such as phosphorus oxybromide (POBr₃) or a combination of triphenylphosphine (PPh₃) and a bromine source like tetrabromomethane (CBr₄). This activation transforms the hydroxyl group of the enol tautomer into an excellent leaving group (e.g., -OP(O)Br₂). A bromide ion, generated from the reagent, then acts as a nucleophile, attacking the C2 position and displacing the activated oxygen species to yield the aromatic this compound product. This reaction is analogous to the well-established conversion of quinazolin-2,4-diones to 2,4-dichloroquinazolines using POCl₃.

Experimental Protocol: Bromination using Phosphorus Oxybromide

-

Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, place quinazolin-2(1H)-one (1.0 eq).

-

Reaction Mixture: Add phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq), either neat or in a high-boiling inert solvent such as toluene or acetonitrile. Note: POBr₃ is moisture-sensitive and corrosive; handle with appropriate care in a fume hood.

-

Thermal Conditions: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After cooling the mixture to room temperature, carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POBr₃. Caution: This is an exothermic process.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford pure this compound.

Pathway 2: The Sandmeyer Reaction from 2-Aminoquinazoline

The Sandmeyer reaction is a classic and reliable method for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[6][7] This pathway is particularly useful if 2-aminoquinazoline is the most accessible starting material.

Causality and Mechanistic Insight: The reaction proceeds in two distinct stages. First, the primary amino group of 2-aminoquinazoline is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HBr), at low temperatures (0-5 °C). This process, known as diazotization, converts the amine into a quinazoline-2-diazonium salt. The diazonium group (-N₂⁺) is an outstanding leaving group. In the second stage, this diazonium salt is treated with copper(I) bromide (CuBr). The Cu(I) species catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, generating an aryl radical and nitrogen gas. The bromide atom is then transferred from a copper(II) species to the radical, yielding this compound and regenerating the Cu(I) catalyst.[6]

Experimental Protocol: Diazotization and Sandmeyer Bromination

-

Diazonium Salt Formation:

-

Suspend 2-aminoquinazoline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq) in a beaker or flask, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1-1.2 eq) dropwise, keeping the internal temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for an additional 30-45 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.2-1.5 eq) in aqueous HBr and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Workup and Purification:

-

Basify the reaction mixture to pH ~8-9 with an aqueous solution of sodium hydroxide or ammonium hydroxide.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude material via silica gel column chromatography to yield this compound.

-

Pathway 3: Halogen Exchange from 2-Chloroquinazoline

This pathway leverages a nucleophilic aromatic substitution (SNAr) mechanism, often referred to as an aromatic Finkelstein reaction, to replace a chlorine atom with a bromine atom.[7] This method is highly effective if 2-chloroquinazoline is commercially available or more easily synthesized than the other precursors.

Causality and Mechanistic Insight: The pyrimidine ring of quinazoline is electron-deficient, which makes the C2 and C4 positions susceptible to nucleophilic attack. Although the C4 position is generally more reactive towards nucleophiles in 2,4-dichloroquinazoline, the C2 position in 2-chloroquinazoline is still sufficiently activated for substitution.[8] The reaction is driven by the use of a high concentration of a bromide source, such as sodium bromide (NaBr), potassium bromide (KBr), or hydrobromic acid (HBr). The reaction is typically performed at elevated temperatures in a polar aprotic solvent (e.g., DMF, DMSO) or a high-boiling alcohol. The mechanism involves the nucleophilic attack of the bromide ion on the C2 carbon, forming a temporary, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to yield the more thermodynamically stable C-Br bond in some contexts, or is simply driven by mass action.[9][10]

Experimental Protocol: Finkelstein-type Halogen Exchange

-

Reagent Setup: To a solution of 2-chloroquinazoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a large excess of a bromide salt, such as sodium bromide (NaBr) (5.0-10.0 eq).

-

Thermal Conditions: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for 12-24 hours. Monitor the conversion by TLC or LC-MS.

-

Workup: After cooling, pour the reaction mixture into a large volume of water.

-

Extraction: Extract the aqueous suspension with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash extensively with water to remove the solvent (DMF) and salts, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain this compound.

Comparative Analysis of Synthetic Routes

| Pathway | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| 1. Direct Bromination | Quinazolin-2(1H)-one | POBr₃ or PPh₃/CBr₄ | 50-70% | Direct, often uses readily available precursors. | Requires harsh, corrosive reagents and high temperatures. POBr₃ can be expensive. |

| 2. Sandmeyer Reaction | 2-Aminoquinazoline | NaNO₂, HBr, CuBr | 60-80% | High yields, well-established, reliable transformation. | Diazonium salts can be unstable/explosive. Requires careful temperature control. |

| 3. Halogen Exchange | 2-Chloroquinazoline | NaBr, KBr, or HBr | 70-90% | Often high-yielding, simple procedure. Avoids diazonium intermediates. | Requires a large excess of bromide salt and high temperatures. Starting material may be costly. |

Visualization of Synthetic Strategies

Overall Synthesis Map

The following diagram illustrates the three primary synthetic pathways converging on the this compound scaffold.

Caption: Core synthetic pathways to this compound.

Mechanism: The Sandmeyer Reaction

This diagram details the key steps involved in the copper-catalyzed conversion of the quinazoline-2-diazonium ion to this compound.

Caption: Simplified mechanism of the Sandmeyer reaction.

References

- 1. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. frontiersin.org [frontiersin.org]

- 10. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

The Halogen Advantage: A Technical Guide to the Biological Activity of Halogenated Quinazoline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core and the Power of Halogenation

The quinazoline scaffold, a fused bicyclic aromatic system of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its biological effects.

This technical guide focuses on a specific and highly impactful modification: halogenation. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinazoline ring system profoundly influences the physicochemical and biological properties of the resulting derivatives. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to enhanced binding affinity for biological targets and improved therapeutic indices. This guide provides an in-depth exploration of the diverse biological activities of halogenated quinazoline derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

Halogenated quinazoline derivatives have emerged as a cornerstone in modern oncology, with several compounds progressing to clinical use. Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[2]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A predominant target for many anticancer halogenated quinazolines is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[2] Halogenated quinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2]

The EGFR signaling pathway begins with the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for adaptor proteins, leading to the activation of multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which promote cell growth, proliferation, and survival.

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by halogenated quinazoline derivatives.

Caption: EGFR signaling pathway and inhibition by halogenated quinazolines.

Another critical pathway often targeted is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.

Caption: PI3K/Akt/mTOR signaling pathway.

Structure-Activity Relationship (SAR)

The nature and position of the halogen substituent on the quinazoline ring are critical determinants of anticancer activity.

-

Position 6 and 7: Halogen substitution at these positions on the benzene ring portion of the quinazoline is common in potent EGFR inhibitors. For instance, the presence of a chlorine or bromine atom at position 6 or 7 often enhances the binding affinity to the ATP-binding pocket of EGFR.

-

Anilino Side Chain: Many potent inhibitors feature a halogenated anilino group at position 4. The halogen's electron-withdrawing nature and steric bulk can influence the orientation of the anilino ring within the active site, leading to improved inhibitory activity. For example, a 3-chloro or 3-bromo substitution on the anilino ring has been shown to be favorable.

-

Fluorine: The introduction of fluorine can improve metabolic stability and bioavailability due to the strength of the C-F bond and the small size of the fluorine atom.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected halogenated quinazoline derivatives against various cancer cell lines.

| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 6-Bromo, 4-(3-chloroanilino) | MCF-7 (Breast) | 15.85 | [3] |

| 2 | 6-Iodo, 4-(4-aminosulphonylphenyl-amino)-2-phenyl | A549 (Lung) | 6.0 | [2] |

| 3 | 6-Fluoro, 4-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | MCF-7 (Breast) | Micromolar range | [1] |

| 4 | 2-Chloro, 4-(phenylamino) | A549 (Lung) | Micromolar range | [1] |

| 5 | 6-Iodo, 4-(4-aminosulphonylphenyl-amino)-2-(4-methoxyphenyl) | HepG2 (Liver) | 4.0 | [4] |

Antimicrobial Activity: A Renewed Weapon Against Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Halogenated quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[3]

Mechanism of Action

The antimicrobial mechanisms of halogenated quinazolines are diverse and can involve:

-

Inhibition of DNA Gyrase: Some derivatives interfere with bacterial DNA replication by inhibiting DNA gyrase, an enzyme essential for maintaining DNA topology.

-

Disruption of Cell Wall Synthesis: Certain compounds can inhibit key enzymes involved in the biosynthesis of the bacterial cell wall.

-

Inhibition of Biofilm Formation: Halogenated quinazolines have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[5]

Structure-Activity Relationship (SAR)

-

Halogen Position: The presence of a halogen at position 6 of the quinazoline ring is often associated with enhanced antimicrobial activity.[6]

-

Substitutions at Position 2 and 3: The nature of the substituents at positions 2 and 3 of the quinazoline ring significantly influences the antimicrobial spectrum and potency.

-

Lipophilicity: The introduction of halogens increases the lipophilicity of the molecule, which can facilitate its passage through the bacterial cell membrane.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative halogenated quinazoline derivatives against various microbial strains.

| Compound ID | Halogen Substitution | Microbial Strain | MIC (µg/mL) | Reference |

| 6 | 6-Iodo-2-thienyl | Staphylococcus aureus | - | [7] |

| 7 | 6-Iodo-2-(4-methoxyphenyl) | Escherichia coli | - | [2] |

| 8 | 6-Bromo-2-(o-aminophenyl) | Staphylococcus aureus | 10-16 (zone of inhibition in mm) | [8] |

| 9 | para-chloro phenyl at C-2 | Staphylococcus aureus | 0.5 mg/mL | [5] |

| 10 | 6-Iodo-2-phenyl | Candida albicans | - | [2] |

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, halogenated quinazoline derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Certain halogenated quinazolines have demonstrated inhibitory activity against a range of viruses, including influenza virus and human immunodeficiency virus (HIV).[6][9] The mechanisms of action are still under investigation but may involve the inhibition of viral enzymes or interference with viral entry and replication processes.

| Compound ID | Halogen Substitution | Virus | IC50 (µM) | Reference |

| 11 | 2,4-disubstituted | Influenza A (H1N1) | 3.70-4.19 | [6] |

| 12 | 2-Methylquinazolin-4(3H)-one | Influenza A | 23.8 µg/mL | [10] |

Anti-inflammatory Activity

The anti-inflammatory effects of halogenated quinazolines are often attributed to their ability to inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway.[11] By suppressing the production of inflammatory mediators, these compounds can alleviate inflammation-related symptoms.

| Compound ID | Halogen Substitution | Assay | IC50 (µM) | Reference |

| 13 | Fluorine-substituted benzo[h]quinazoline | NF-κB inhibition | - | [11] |

| 14 | N-(4-fluorophenyl)quinazolin-4-amine | - | High activity | [12] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of halogenated quinazoline derivatives.

Workflow for Anticancer Drug Screening

Caption: General workflow for anticancer drug screening.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

Halogenated quinazoline derivatives

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the halogenated quinazoline derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Halogenated quinazoline derivatives

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the halogenated quinazoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Conclusion and Future Perspectives

Halogenated quinazoline derivatives represent a highly versatile and potent class of biologically active compounds. Their efficacy as anticancer agents, particularly as inhibitors of receptor tyrosine kinases, is well-established. Furthermore, their promising antimicrobial, antiviral, and anti-inflammatory activities highlight their potential for broader therapeutic applications. The structure-activity relationships discussed in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. Future research should continue to explore the full therapeutic potential of this remarkable scaffold, with a focus on developing novel derivatives with improved pharmacological profiles and overcoming challenges such as drug resistance.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives [ouci.dntb.gov.ua]

- 5. [PDF] Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 6. Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mediresonline.org [mediresonline.org]

- 9. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The 2-Bromoquinazoline Scaffold: A Technical Guide to Synthesis, Biological Evaluation, and Lead Optimization

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] The introduction of a bromine atom at the 2-position of this heterocyclic system creates a versatile synthetic handle, enabling the exploration of a wide chemical space and the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the discovery of novel 2-bromoquinazoline-based compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind their synthesis, provide detailed experimental protocols for their preparation and biological evaluation, and discuss the critical aspects of structure-activity relationship (SAR) analysis and lead optimization, with a particular focus on their application as anticancer agents.

Introduction: The Strategic Importance of the Quinazoline Scaffold and the 2-Bromo Substituent

Quinazoline derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] Several FDA-approved drugs, particularly in oncology, feature the quinazoline core, highlighting its clinical relevance.[1] The success of quinazoline-based drugs like gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR), has cemented this scaffold's importance in the development of kinase inhibitors.[3][4]

The introduction of a bromine atom at the 2-position of the quinazoline ring is a key strategic decision in the design of novel derivatives. This is due to several factors:

-

Synthetic Versatility: The 2-bromo group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, allowing for the facile introduction of a wide array of functional groups.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the overall electronic distribution of the quinazoline ring system, potentially impacting binding affinities with biological targets.

-

Metabolic Stability: Halogenation can alter the metabolic profile of a compound, sometimes leading to improved pharmacokinetic properties.

This guide will focus on the journey from the synthesis of this compound building blocks to the identification of potent lead compounds, with a specific emphasis on their potential as anticancer therapeutics.

Synthetic Strategies for this compound Analogs

The synthesis of this compound derivatives typically begins with readily available starting materials like anthranilic acid or its derivatives. A common and effective strategy involves the cyclization of an N-acylanthranilamide followed by bromination.

Rationale for Synthetic Route

The choice of a synthetic pathway is guided by factors such as the availability of starting materials, reaction efficiency, and the desired substitution pattern on the quinazoline core. The route described below is a robust and widely applicable method for generating 2,6-dibromo-4(3H)-quinazolinone, a key intermediate for further derivatization. The use of N-bromosuccinimide (NBS) provides a convenient and selective method for bromination.[2]

Caption: General Synthetic Workflow for Dibromo-quinazolinones.

Detailed Protocol: Synthesis of 2-Aryl-6,8-dibromo-4(3H)-quinazolinones

This protocol is adapted from a one-pot synthesis method, which is efficient and reduces waste.[5]

Materials:

-

3,5-Dibromoanthranilic acid

-

Acetic anhydride

-

Appropriate primary amine (e.g., aniline for a 2-phenyl derivative)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Filtration apparatus

Procedure:

-

Intermediate Formation: In a round-bottom flask, a mixture of 3,5-dibromoanthranilic acid and acetic anhydride is heated.[5] This forms the 2-methyl-6,8-dibromo-4H-benzo[d][6][7]-oxazin-4-one intermediate.

-

Amine Addition: After stirring for approximately 30 minutes, the primary amine is added to the reaction mixture along with ethanol as a solvent.[5]

-

Reflux: The mixture is heated under reflux with continuous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically around 3 hours).[5]

-

Isolation and Purification: Upon completion, the reaction mixture is cooled and filtered. The filtrate is then extracted with a suitable organic solvent like ethyl acetate. The organic layer is evaporated to yield the solid product, which can be further purified by recrystallization.[5]

Self-Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[2] The purity can be assessed by TLC and melting point determination.

Biological Evaluation: Targeting Cancer-Associated Kinases

A significant number of quinazoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][8] Aurora kinases, a family of serine/threonine kinases, play a vital role in mitosis, and their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[9][10]

Caption: Inhibition of Aurora Kinase Pathway by 2-Bromoquinazolines.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for a fluorescence-based in vitro kinase assay to determine the inhibitory potency of the synthesized compounds against a target kinase like Aurora A.[11]

Materials:

-

Recombinant human Aurora A kinase

-

Biotinylated peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)

-

384-well microplate

-

Plate reader capable of measuring fluorescence or TR-FRET

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In a microplate, add the assay buffer, recombinant kinase, and the peptide substrate.

-

Compound Addition: Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Read the plate on a plate reader at the appropriate excitation and emission wavelengths.

Self-Validation: The assay should include controls for background fluorescence, maximum kinase activity (no inhibitor), and complete inhibition (no kinase or a potent known inhibitor). The data is typically plotted as percent inhibition versus compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Detailed Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO).[14]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[13]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[13][15]

Self-Validation: The experiment should include wells with medium only (for background subtraction) and untreated cells (as a control for 100% viability). The results are expressed as a percentage of cell viability relative to the vehicle control, and IC₅₀ values are calculated.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for understanding how chemical structure relates to biological activity and for guiding the design of more potent and selective compounds. For this compound derivatives, SAR exploration often involves modifying the substituents at various positions of the quinazoline core.

For instance, studies have shown that the nature of the substituent at the 2-position, introduced via displacement of the bromine, can significantly impact activity. Similarly, modifications at the 6- and 7-positions of the quinazoline ring can influence interactions with the target protein and affect physicochemical properties.[9]

Caption: Structure-Activity Relationship (SAR) Logic for 2-Bromoquinazolines.

Data Presentation: Cytotoxic Activity of Novel Dibromo-2-arylquinazolinone Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of a series of synthesized dibromo-2-arylquinazolinone derivatives against various cancer cell lines, as reported in the literature.[2]

| Compound ID | R-group at position 2 | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. SKOV3 (Ovarian) |

| 1f | 4-Methoxyphenyl | 101.37 ± 12.20 | 124.5 ± 20.51 | 125.0 ± 7.07 |

| 1g | 4-Benzyloxyphenyl | 101.37 ± 12.20 | 124.5 ± 20.51 | 125.0 ± 7.07 |

| 1b | 4-Chlorophenyl | > 200 | > 200 | > 200 |

| 1c | 3-Fluorophenyl | > 200 | > 200 | > 200 |

| Cisplatin | (Standard Drug) | 26.0 ± 2.82 | 31.0 ± 2.12 | 19.0 ± 2.82 |

Data sourced from Faghih et al. (2019).[2]

Interpretation of SAR: The data suggests that the presence of alkoxy groups (methoxyphenyl and benzyloxyphenyl) at the 2-position of the quinazoline ring enhances cytotoxic activity compared to halogenated phenyl groups in this particular series.[2] This insight is invaluable for guiding the next cycle of compound design.

Lead Optimization and Preclinical Considerations

Once a lead compound with promising potency and selectivity is identified, the focus shifts to optimizing its drug-like properties. This involves evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, as well as its potential for toxicity (Tox). In silico ADME prediction tools can be used for an initial assessment of properties like oral bioavailability and potential for off-target effects.[16][17]

Key considerations include:

-

Solubility: Ensuring the compound is sufficiently soluble for formulation and absorption.

-

Metabolic Stability: Investigating how the compound is metabolized by liver enzymes (e.g., cytochrome P450s).

-

Permeability: Assessing the ability of the compound to cross biological membranes.

-

Toxicity: Evaluating potential toxic effects on non-cancerous cells and in vivo models.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the discovery of novel therapeutic agents, particularly in the field of oncology. Its synthetic tractability allows for extensive SAR exploration, leading to the identification of potent and selective inhibitors of key cancer-related targets like Aurora kinases and EGFR. The systematic approach of synthesis, biological evaluation, and SAR-guided optimization outlined in this guide provides a robust framework for the development of new clinical candidates. Future research will likely focus on developing derivatives with improved pharmacokinetic profiles, enhanced selectivity to overcome drug resistance, and the exploration of novel biological targets for this versatile scaffold.

References

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In vitro kinase assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 9. Structural studies of B-type Aurora kinase inhibitors using computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Novel quinazoline-chromene hybrids as anticancer agents: Synthesis, biological activity, molecular docking, dynamics and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Topic: 2-Bromoquinazoline: A Keystone Precursor for Modern Medicinal Chemistry

An In-depth Technical Guide for Medicinal Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its rigid, bicyclic framework provides an ideal template for developing targeted therapeutics, most notably kinase inhibitors for oncology.[3][4][5] Within the synthetic chemist's toolkit, 2-bromoquinazoline emerges as a uniquely versatile and powerful precursor. The bromine atom at the C2 position serves as a reactive "handle," enabling a diverse array of chemical transformations crucial for drug discovery. This guide provides a comprehensive overview of this compound, detailing its synthesis, core reactivity, and strategic application in the development of potent therapeutic agents. We will explore the causality behind key experimental choices, present detailed, field-proven protocols, and illustrate the structure-activity relationships that guide modern drug design.

The Strategic Importance of the Quinazoline Nucleus

The quinazoline core, a fusion of benzene and pyrimidine rings, is a structural motif found in over 200 natural alkaloids and a vast number of synthetic pharmaceuticals.[2][6] Its significance in drug discovery stems from its ability to mimic the purine scaffold, allowing it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[4] This has led to the successful development of several blockbuster anticancer drugs, including:

-

Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[4][7]

-

Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) : Second-generation, covalent EGFR inhibitors.[4]

The development of these and other clinical candidates relies on the ability to precisely modify the quinazoline scaffold at various positions (typically C2, C4, C6, and C7) to optimize potency, selectivity, and pharmacokinetic properties.[3] this compound provides a robust and reliable starting point for introducing this molecular diversity, particularly at the C2 position, which plays a significant role in modulating the compound's biological profile.[8]

Synthesis of the this compound Precursor

While various methods exist for the synthesis of quinazolines, a common and reliable route to this compound involves the transformation of a more accessible precursor, such as 2,4-dichloroquinazoline or via cyclization of anthranilic acid derivatives. A frequently employed laboratory-scale synthesis starts from 2-chloroquinazoline, which itself can be prepared from 2-hydroxyquinazoline (quinazolin-2-one).

Experimental Protocol: Synthesis from 2-Chloroquinazoline

This protocol describes the conversion of 2-chloroquinazoline to this compound using phosphorus tribromide.

Materials:

-

2-Chloroquinazoline

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., acetonitrile or toluene)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloroquinazoline (1.0 equiv.) in an anhydrous solvent.

-

Carefully add phosphorus tribromide (1.5-2.0 equiv.) to the solution. The addition may be exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer three times with an organic solvent like DCM or EtOAc.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Core Reactivity: Gateway to Molecular Diversity

The true power of this compound lies in its susceptibility to a range of robust and high-yielding chemical reactions. The electron-deficient nature of the pyrimidine ring, combined with the excellent leaving group ability of bromide, makes the C2 position a prime site for modification. The three most critical transformations in a medicinal chemistry context are palladium-catalyzed cross-couplings (Suzuki and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling